molecular formula C15H13FO2 B124948 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone CAS No. 52806-73-2

1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone

Cat. No. B124948
CAS RN: 52806-73-2
M. Wt: 244.26 g/mol
InChI Key: MNMKJPRHMAHVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone, also known as 3-F4MPE, is an important synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other chemicals. It is an important fluorinated aromatic compound, and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism Of Action

The mechanism of action of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzyme activity, which results in the inhibition of various biochemical and physiological processes. In addition, 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone has been shown to interact with proteins and other biomolecules, which may be responsible for its biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in various biochemical and physiological processes. In addition, 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone has been shown to interact with proteins and other biomolecules, which may be responsible for its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The use of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone in lab experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. In addition, it is a versatile compound that can be used in a wide range of experiments. However, there are some limitations to its use in lab experiments. For example, the compound is not very stable and may degrade over time. In addition, the compound is highly toxic and should be handled with care.

Future Directions

The potential of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone for scientific research is still being explored. In the future, it could be used in the synthesis of new drugs and agrochemicals, as well as in the development of new imaging and sensing probes. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as to improve its stability and reduce its toxicity.

Scientific Research Applications

1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone is a versatile compound that finds many applications in scientific research. It has been used as an intermediate in the synthesis of a wide range of compounds, including drugs, agrochemicals, and other chemicals. It has also been used to study the structure-activity relationships of various compounds. In addition, 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone has been used in the synthesis of fluorescent probes for imaging and sensing applications.

properties

IUPAC Name

1-[3-fluoro-4-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKJPRHMAHVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone

Synthesis routes and methods

Procedure details

To a stirred solution of intermediate B (8.8 g.) in a mixture of tetrahydrofuran (28 ml.), water (9.5 ml.) and hydrofluoroboric acid (38.5 ml. of 42% w/v acid) was slowly added a solution of sodium nitrite (2.7 g.) in water (4.5 ml.) whilst maintaining the temperature of the reaction mixture below 5°C. The mixture was then stirred for a further period of 20 minutes at 0° - 5°C. The resulting diazonium fluoroborate was collected by filtration, washed with hydrofluoroboric acid (20 ml. of 10% w/v acid) and then with methanol/ether (60 ml. of 10% methanol in ether), and finally dried in vacuo. This product was suspended in xylene (85 ml.) and the suspension heated to 70°C. at which point decomposition took place. When the reaction had subsided the mixture was refluxed for 45 minutes, after which the xylene was removed by distillation in vacuo. The residue was extracted with hot benzene. The resulting extract was cooled, washed with dilute aqueous sodium carbonate and then water, dried over anhydrous sodium carbonate, and evaporated. The residue was distilled in vacuo to give a product, b.p. 146° - 156°C./0.2 mm. which solidified on cooling. This product was recrystallized from ethanol to give 4-acetyl-2-fluoro-4'-methoxybiphenyl, m.p. 103° - 106°C. (novel intermediate C).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.